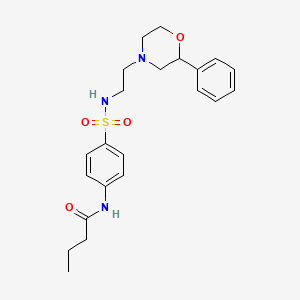

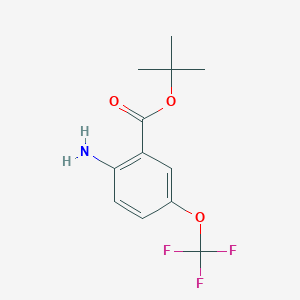

N-phenyl-4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

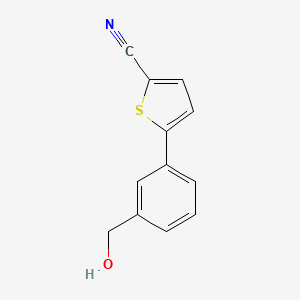

“N-phenyl-4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring with variable substituents has been a focus of researchers . For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

1. Role in Enzyme Inhibition

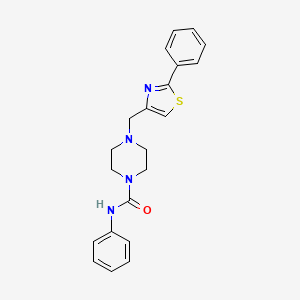

N-phenyl-4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carboxamide and similar compounds have been explored for their inhibitory effects on various enzymes. For instance, derivatives of piperazine carboxamides have been identified as inhibitors of soluble epoxide hydrolase, a key enzyme in metabolic pathways (Thalji et al., 2013).

2. Antiviral and Antimicrobial Activities

Compounds structurally related to this compound have shown promising antiviral and antimicrobial activities. A study on urea and thiourea derivatives of piperazine doped with Febuxostat revealed that certain compounds exhibited notable antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

3. Acetylcholinesterase Inhibitory Activity

Certain piperazine-1-carboxamides, like the ones structurally similar to this compound, have been synthesized and screened for their anticholinesterase activity, particularly against acetylcholinesterase (AChE). This activity is relevant in the context of diseases like Alzheimer's (Yurttaş et al., 2013).

4. Potential in Antipsychotic Therapy

Derivatives of piperazine carboxamides have been investigated for their potential as antipsychotic agents. Studies have shown that certain heterocyclic carboxamides exhibit significant in vivo activities, suggesting their potential use in antipsychotic therapy (Norman et al., 1996).

Eigenschaften

IUPAC Name |

N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-21(23-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-19-16-27-20(22-19)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECZVTPDLZDAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)

![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)